Cas no 98-53-3 (4-tert-butylcyclohexan-1-one)

4-tert-butylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 4-(tert-Butyl)cyclohexanone
- Butylcyclohexanone
- 4-tert-Butylcyclohexanone
- 4-tert-butylcyclohexan-1-one
- Cyclohexanone, 4-(1,1-dimethylethyl)-
- Cyclohexanone,4-tert-butyl- (6CI,8CI)
- 4-(1,1-Dimethylethyl)cyclohexanone
- C 64
- NSC 73717
- p-tert-Butylcyclohexanone
- g-tert-Butylcyclohexanone
- 4-tert-Butylcyclohexanone,99%
-
- MDL: MFCD00001642
- インチ: 1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3
- InChIKey: YKFKEYKJGVSEIX-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1CCC(=O)CC1
- BRN: 507309
計算された属性
- せいみつぶんしりょう: 154.13600
- どういたいしつりょう: 154.135765
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 0.893
- ゆうかいてん: 48.0 to 51.0 deg-C
- ふってん: 116°C/20mmHg(lit.)
- フラッシュポイント: 華氏温度:204.8°f
摂氏度:96°c - 屈折率: 1.4570 (estimate)
- すいようせい: Soluble in alcohol, ethanol (0.5g/10 mL). Insoluble in water.
- PSA: 17.07000
- LogP: 2.79180
4-tert-butylcyclohexan-1-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:GW1140000
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- ちょぞうじょうけん:倉庫低温乾燥通風
4-tert-butylcyclohexan-1-one 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
4-tert-butylcyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20049-25.0g |
4-tert-butylcyclohexan-1-one |
98-53-3 | 95% | 25g |
$38.0 | 2023-05-03 | |
Enamine | EN300-20049-0.5g |
4-tert-butylcyclohexan-1-one |
98-53-3 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
Ambeed | A625676-25g |
4-tert-Butylcyclohexanone |
98-53-3 | 98% | 25g |
$18.0 | 2025-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86920-500g |
4-(tert-Butyl)cyclohexanone |
98-53-3 | 98% | 500g |
¥1274.0 | 2023-09-06 | |
Apollo Scientific | OR923989-500g |
4-tert-Butylcyclohexanone |
98-53-3 | 98+% | 500g |
£166.00 | 2025-02-20 | |
Life Chemicals | F0001-2317-1g |
4-tert-Butylcyclohexanone |
98-53-3 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15612-500g |
4-tert-Butylcyclohexanone, 99% |
98-53-3 | 99% | 500g |
¥3646.00 | 2023-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86920-100g |
4-(tert-Butyl)cyclohexanone |
98-53-3 | 98% | 100g |
¥319.0 | 2023-09-06 | |
abcr | AB114381-500 g |
4-tert-Butylcyclohexanone, 99%; . |
98-53-3 | 99% | 500g |
€137.20 | 2022-06-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86920-1kg |
4-(tert-Butyl)cyclohexanone |
98-53-3 | 1kg |
¥1426.0 | 2021-09-07 |
4-tert-butylcyclohexan-1-one 関連文献
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Tingting Wang,Yang Chen,Ning Chen,Jiaxi Xu,Zhanhui Yang Org. Biomol. Chem. 2021 19 9004
-
Vincenzo Marsicano,Antonio Arcadi,Marco Chiarini,Giancarlo Fabrizi,Antonella Goggiamani,Antonia Iazzetti Org. Biomol. Chem. 2021 19 421
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Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740
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Selvedin Telalovi?,Anand Ramanathan,Guido Mul,Ulf Hanefeld J. Mater. Chem. 2010 20 642
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5. The preparation of N-aryl-4-t-butylcyclohexylamines via anilsJ. R. Bull,D. G. Hey,G. D. Meakins,E. E. Richards J. Chem. Soc. C 1967 2077
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Deborah A. Smithen,Christopher J. Mathews,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2012 10 3756
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H. B. Henbest,T. R. B. Mitchell J. Chem. Soc. C 1970 785
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Céline Rougeot,Henry Situ,Blessing Huynh Cao,Vaso Vlachos,Jason E. Hein React. Chem. Eng. 2017 2 226
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Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065
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Céline Rougeot,Henry Situ,Blessing Huynh Cao,Vaso Vlachos,Jason E. Hein React. Chem. Eng. 2017 2 226
4-tert-butylcyclohexan-1-oneに関する追加情報
Introduction to 4-tert-butylcyclohexan-1-one (CAS No. 98-53-3)
4-tert-butylcyclohexan-1-one, with the chemical formula C₁₁H₁₈O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 98-53-3, uniquely identifies it as a specific isomer of cyclohexanone, distinguished by the presence of a tert-butyl group at the 4-position. This structural feature imparts unique reactivity and potential applications, making it a subject of considerable interest in synthetic chemistry and drug development.
The synthesis of 4-tert-butylcyclohexan-1-one typically involves the oxidation of tert-butylcyclohexane or through more complex multi-step pathways involving cyclization and functional group transformations. The compound’s stability under various reaction conditions makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
In recent years, 4-tert-butylcyclohexan-1-one has garnered attention for its role in the development of novel pharmaceuticals. Its structural motif, featuring both a cyclic ketone and an electron-donating tert-butyl group, suggests potential bioactivity. Specifically, researchers have explored its derivatives as candidates for antimicrobial and anti-inflammatory agents. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, critical factors in drug design.
One notable application of 4-tert-butylcyclohexan-1-one lies in its use as a chiral building block. The compound’s stereochemistry can be manipulated to produce enantiomerically pure forms, which are essential in asymmetric synthesis. Such derivatives have been investigated for their potential as catalysts or intermediates in the synthesis of chiral drugs, where enantiomeric purity is paramount to therapeutic efficacy.
The pharmaceutical industry has also explored 4-tert-butylcyclohexan-1-one as a precursor for more complex heterocyclic compounds. By functionalizing its ketone group or introducing additional rings through cyclization reactions, chemists have generated libraries of molecules with diverse biological activities. Preliminary studies indicate that certain derivatives exhibit promising effects on enzyme inhibition, making them attractive for further medicinal chemistry optimization.
From an industrial perspective, the production of 4-tert-butylcyclohexan-1-one on an industrial scale presents both opportunities and challenges. Efficient synthetic routes must balance cost-effectiveness with environmental considerations, ensuring minimal waste and energy consumption. Advances in catalytic processes have enabled greener methodologies for its synthesis, aligning with global sustainability goals.
The compound’s utility extends beyond pharmaceuticals into materials science. For instance, it serves as a monomer or intermediate in the synthesis of specialty polymers with tailored properties. Its incorporation into polymer backbones can enhance thermal stability or mechanical strength, making it valuable for high-performance materials used in automotive or aerospace applications.
Recent research has also highlighted the role of 4-tert-butylcyclohexan-1-one in fragrance chemistry. The compound’s aroma profile contributes to musk-like notes when used as an ingredient in perfumes and scents. Its stability under exposure to light and air makes it a preferred choice for long-lasting fragrances in fine chemicals.
In conclusion, 4-tert-butylcyclohexan-1-one (CAS No. 98-53-3) is a versatile compound with broad applications across multiple industries. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it indispensable in pharmaceutical research, materials science, and specialty chemicals. As advancements continue to emerge in synthetic methodologies and drug discovery, the importance of this compound is expected to grow further.
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